1-(2-Chloroethyl)piperidine-4-carbonitrile
Overview
Description
1-(2-Chloroethyl)piperidine-4-carbonitrile is a useful research compound. Its molecular formula is C8H13ClN2 and its molecular weight is 172.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis of Stereodefined Piperidines : A study by Vervisch et al. (2010) demonstrated the synthesis of cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles, which are crucial for developing stereodefined 2-chloromethyl-, 2-hydroxymethyl-, and 2-carboxymethyl-4-phenylpiperidine-4-carboxylic acids, and other complex molecules (Vervisch et al., 2010).
Medicinal Chemistry and Drug Design
- Fluorescent Probes for DNA Detection : Novel benzimidazo[1,2-a]quinolines with piperidine substitutions were synthesized by Perin et al. (2011) for potential applications as DNA-specific fluorescent probes (Perin et al., 2011).
Organic Chemistry and Reactions
- Ring Contraction Synthesis : Sil et al. (2004) discussed the synthesis of 2-oxo-5-(1-arylvinyl)-4-piperidin-1-yl-2,5-dihydrofuran-3-carbonitriles through ring contraction, demonstrating the versatility of piperidine derivatives in organic synthesis (Sil et al., 2004).
Biochemistry and Molecular Studies
- Antimicrobial Activity : Bhat and Begum (2021) explored the synthesis of 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile and its derivatives, evaluating their antimicrobial activity against various bacterial and fungal strains (Bhat & Begum, 2021).
Crystallography and Structural Analysis
- Crystal Structure Determination : The synthesis and crystal structure analysis of trans-Diiodobis(piperidine-1-carbonitrile)platinum(II) was detailed by Mindich et al. (2013), highlighting the structural applications of piperidine derivatives (Mindich et al., 2013).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, germ cell mutagenicity, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
Related compounds such as piperidine derivatives have been associated with t-type calcium channels . These channels play a crucial role in various physiological processes, including neuronal firing, muscle contraction, and hormone secretion.
Mode of Action
It is synthesized by reacting chlorine with 4-cyanopiperidine in acetonitrile, followed by dehydrative halogenation with phosphorus and benzene . The interaction of this compound with its targets and the resulting changes are yet to be fully understood.
Biochemical Pathways
Related compounds have been involved in the synthesis of quinuclidine and acetonitrile
Result of Action
Related compounds have shown inhibitory effects on certain enzymes . More research is needed to determine the specific effects of this compound.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-(2-Chloroethyl)piperidine-4-carbonitrile is not well-studied. Factors such as temperature, pH, and presence of other molecules can potentially affect the compound’s action. The compound is recommended to be stored at room temperature, in a dry and cool environment .
Properties
IUPAC Name |
1-(2-chloroethyl)piperidine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2/c9-3-6-11-4-1-8(7-10)2-5-11/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLFXWOZZNHTEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453377 | |
Record name | 4-Piperidinecarbonitrile, 1-(2-chloroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108890-51-3 | |
Record name | 4-Piperidinecarbonitrile, 1-(2-chloroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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